5-chloro-2-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide
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Overview
Description
5-chloro-2-hydroxy-N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a hydroxy group, and a pyrrole moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide typically involves the reaction of 2-hydroxy-5-chlorobenzohydrazide with an appropriate aldehyde or ketone. One common method involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2-hydroxy-4-methoxybenzaldehyde in methanol at room temperature. The reaction mixture is stirred for one hour, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-2-hydroxy-N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide involves its ability to act as a chelating agent, coordinating with metal ions to form stable complexes. This property is particularly useful in catalysis and in the development of metal-based drugs. The compound’s hydroxy and pyrrole groups play a crucial role in its binding affinity and reactivity with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-chlorobenzohydrazide: Shares a similar core structure but lacks the pyrrole moiety.
2-hydroxy-4-methoxybenzaldehyde: Used as a precursor in the synthesis of the target compound.
N’-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide: Similar structure but without the chloro and hydroxy groups.
Uniqueness
The combination of these functional groups with the pyrrole moiety provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-4-11(17)10(6-8)12(18)16-15-7-9-2-1-5-14-9/h1-7,14,17H,(H,16,18)/b15-7+ |
InChI Key |
JKUNDQDOUIJRPY-VIZOYTHASA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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